molecular formula C16H22N4O2 B1500856 tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate CAS No. 848500-10-7

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B1500856
CAS No.: 848500-10-7
M. Wt: 302.37 g/mol
InChI Key: QOCGFDAYKLIZKM-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate (CAS# 848500-10-7) is a piperidine-based carbamate derivative of interest in medicinal chemistry and drug discovery . The compound features a tert-butoxycarbonyl (Boc) protective group, a common motif used to protect amines during synthetic processes, enhancing its utility as a building block for more complex molecules . The 4-cyanopyridin-2-yl moiety contributes to the compound's structural complexity, potentially enabling key aromatic interactions with biological targets . This molecular architecture, which combines a piperidine scaffold with carbamate and cyano-substituted pyridine groups, is frequently explored in the synthesis of bioactive molecules . Compounds with similar piperidine-carbamate structures have been investigated as intermediates in the development of inhibitors for various targets, such as the NLRP3 inflammasome, a key component in inflammatory diseases . As a research chemical, this compound serves as a valuable precursor or intermediate for further chemical modulation and pharmacological evaluation . This product is intended for research applications only and is not labeled for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-16(2,3)22-15(21)19-13-5-8-20(9-6-13)14-10-12(11-17)4-7-18-14/h4,7,10,13H,5-6,8-9H2,1-3H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOCGFDAYKLIZKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60671497
Record name tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

848500-10-7
Record name tert-Butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60671497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate typically involves:

  • Step 1: Preparation of tert-butyl piperidin-4-ylcarbamate (BOC-protected 4-aminopiperidine).
  • Step 2: Coupling of the piperidine nitrogen with a 4-cyanopyridin-2-yl electrophilic precursor (e.g., halogenated pyridine).
  • Step 3: Purification and characterization of the final product.

Preparation of tert-butyl piperidin-4-ylcarbamate (BOC-4-aminopiperidine)

This intermediate is commonly synthesized by protecting 4-aminopiperidine with a tert-butyl carbamate group. A representative procedure is:

Yield Reaction Conditions Experimental Procedure
91% 20°C, 16 hours, cooling with ice Dissolve 5.00 g (25.0 mmol) of 4-aminopiperidine in pyridine (19.8 mL), cool in an ice bath. Add 2.13 mL (27.5 mmol) of methanesulfonyl chloride slowly. Stir at room temperature for 16 hours. Dilute with water, extract with dichloromethane (DCM), wash organic layers with water, dry over MgSO4, filter, and remove solvent under reduced pressure to afford the carbamate.

This step ensures the amino group is protected, allowing selective reactions at the piperidine nitrogen in subsequent steps.

Coupling with 4-cyanopyridin-2-yl moiety

The key step is the nucleophilic substitution or coupling of the nitrogen on the piperidine ring with a suitably activated 4-cyanopyridin-2-yl derivative. Common methods include:

  • Nucleophilic aromatic substitution (SNAr): Using halogenated 4-cyanopyridine derivatives (e.g., 2-bromo-4-cyanopyridine) with tert-butyl piperidin-4-ylcarbamate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP).
  • Base-assisted coupling: Employing bases such as triethylamine or potassium carbonate to facilitate the reaction.

Example Reaction Conditions:

Yield Reaction Conditions Experimental Procedure
71% Triethylamine, DMSO, 120°C, 17 hours Mix 2-bromo-4-trifluoromethylpyridine (analogous to 4-cyanopyridine) with tert-butyl piperidin-4-ylcarbamate and triethylamine in DMSO. Heat at 120°C for 17 hours. Evaporate solvent, extract with ether, wash, dry, and purify by chromatography to obtain the coupled product.

Though this example uses a trifluoromethyl-substituted pyridine, the method is applicable to cyanopyridine derivatives due to similar reactivity.

Alternative Coupling Approaches

  • Microwave-assisted synthesis: Microwave irradiation can accelerate coupling reactions. For example, heating a mixture of tert-butyl piperidin-4-ylcarbamate with a chloro-substituted pyrimidine in NMP at 150°C for 90 minutes under microwave irradiation yielded efficient coupling.

  • Use of potassium carbonate in DMF: Potassium carbonate can be used as a base to promote coupling at lower temperatures (0–20°C) over longer times (up to 16 hours), providing good yields and mild conditions.

Purification and Characterization

After the coupling reaction, the crude product is typically purified by:

  • Extraction with organic solvents (ethyl acetate, dichloromethane).
  • Washing with aqueous solutions (water, brine, dilute acid/base).
  • Drying over anhydrous magnesium sulfate or sodium sulfate.
  • Column chromatography using silica gel with solvent systems such as ethyl acetate/hexanes.

Characterization data includes:

Summary Table of Key Preparation Steps and Conditions

Step Reagents/Conditions Yield Notes
Protection of 4-aminopiperidine Pyridine, methanesulfonyl chloride, 20°C, 16 h 91% Forms tert-butyl piperidin-4-ylcarbamate
Coupling with halogenated pyridine Triethylamine, DMSO, 120°C, 17 h 71% Nucleophilic aromatic substitution
Microwave-assisted coupling Triethylamine, NMP, 150°C, 90 min Not specified Accelerated reaction conditions
Base-assisted coupling Potassium carbonate, DMF, 0–20°C, 16 h 88% Mild conditions, good yield

Research Findings and Considerations

  • The choice of solvent and base significantly influences the reaction efficiency and yield.
  • Protection of the piperidine nitrogen with a tert-butyl carbamate group is crucial to prevent side reactions.
  • Microwave irradiation offers a rapid alternative to conventional heating.
  • Purification steps are essential to isolate the target compound with high purity.
  • Analogous methods for related pyridine derivatives validate the applicability of these protocols to 4-cyanopyridin-2-yl substitution.

This detailed overview of preparation methods for this compound integrates experimental data from multiple synthetic protocols, highlighting effective reaction conditions, yields, and purification strategies to support professional and authoritative research applications.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a hydroxylated product, while reduction could produce a deoxygenated compound.

Scientific Research Applications

Scientific Research Applications

Due to limited specific research on Tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate, explorations into related compounds are helpful. Molecules with similar structures, especially those lacking the Boc protecting group, may provide insights into potential applications.

Antibacterial Agent: Tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate has demonstrated potential as an antibacterial agent against Gram-positive bacteria, including resistant strains such as Staphylococcus aureus and Enterococcus faecium. Its effectiveness against biofilm-forming bacteria suggests its potential in treating infections that are difficult to eradicate with conventional antibiotics, and its ability to penetrate biological membranes enhances its pharmacological potential.

Medicinal Chemistry: this compound has potential applications in medicinal chemistry, particularly in developing new antibacterial agents. Its unique structure allows for modifications that could enhance its efficacy or reduce toxicity. It may also serve as a lead compound for further drug development targeting bacterial infections resistant to current treatments.

Synthesis: The synthesis of this compound typically involves multi-step organic reactions requiring careful selection of reagents and reaction conditions to achieve high yields and purity. The molecule contains a tert-butyl (Boc) protecting group, commonly used in organic synthesis to mask a reactive amine functional group. This suggests Tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate could be a precursor to a compound with a free amine group, potentially targeting a specific protein or pathway of interest.

Biological Activity: Research indicates that this compound exhibits significant biological activity. Preliminary data suggest that this compound may interact with specific bacterial enzymes or receptors involved in cell wall synthesis or biofilm formation. Further research using techniques like molecular docking and binding assays will provide insights into these interactions and help optimize its pharmacological profile.

Mechanism of Action

The mechanism of action of tert-butyl [1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Substituent Molecular Formula Molecular Weight (g/mol) Key Features Biological/Functional Notes
tert-Butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate (Target) 4-cyanopyridin-2-yl C15H21N4O2 289.36 Cyano group enhances polarity; pyridine ring supports π-π stacking. Potential kinase inhibition (inferred from ).
tert-Butyl N-[1-(6-chloropyridazin-3-yl)piperidin-4-yl]-N-methylcarbamate 6-chloropyridazin-3-yl C15H23ClN4O2 326.83 Chloropyridazine increases electronegativity; N-methylation reduces H-bonding. Likely altered metabolic stability .
tert-Butyl N-[1-(2,3-dihydrobenzodioxine-2-carbonyl)piperidin-4-yl]carbamate 2,3-dihydrobenzodioxine-2-carbonyl C20H26N2O5 374.44 Benzodioxine adds lipophilicity; carbonyl group introduces conformational rigidity. May enhance CNS penetration due to lipophilicity .
tert-Butyl N-[1-(oxane-4-carbonyl)piperidin-4-yl]carbamate oxane-4-carbonyl (tetrahydropyran) C16H26N2O4 310.39 Tetrahydropyran improves solubility; lacks aromaticity. Suitable for aqueous reaction conditions .
tert-Butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate 6-chloropyrazin-2-yl C14H20ClN4O2 326.79 Pyrazine’s smaller heterocycle alters electronic effects; chlorine enhances dipole. Potential antiviral applications (inferred from ).

Structural and Functional Analysis

Electronic Effects
  • The 4-cyano group in the target compound () introduces strong electron-withdrawing properties, enhancing electrophilicity at the pyridine ring. This contrasts with 6-chloropyridazin-3-yl () and 6-chloropyrazin-2-yl (), where chlorine’s inductive effect dominates.
Solubility and Bioavailability
  • The tetrahydropyran substituent () improves aqueous solubility due to its oxygen atom, while the benzodioxine group () increases lipophilicity, favoring blood-brain barrier penetration.
  • The cyano group in the target compound balances polarity, making it suitable for both organic and aqueous media.

Biological Activity

tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate is a chemical compound with significant potential in medicinal chemistry, particularly in the development of pharmacological agents. This article explores its biological activity, mechanisms of action, and research findings, supported by data tables and case studies.

  • Molecular Formula : C16H22N4O2
  • CAS Number : 848500-10-7
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The compound's piperidine and pyridine moieties are critical for its binding affinity and specificity. Research indicates that it may modulate pathways involved in inflammation and neuroprotection.

Biological Activity Overview

Research on this compound has revealed several key biological activities:

  • Anti-inflammatory Properties :
    • In vitro studies show that the compound can inhibit the release of pro-inflammatory cytokines such as IL-1β in macrophages stimulated by lipopolysaccharides (LPS) and ATP. This suggests a potential role in treating inflammatory diseases.
  • Neuroprotective Effects :
    • Preliminary studies indicate that the compound may protect neuronal cells from oxidative stress, possibly through the modulation of signaling pathways related to cell survival.
  • Antimicrobial Activity :
    • Some derivatives of this compound have demonstrated antimicrobial effects against various bacterial strains while showing selectivity over mammalian cells, which is crucial for therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Anti-inflammatoryInhibition of IL-1β release in macrophages
NeuroprotectiveProtection against oxidative stress
AntimicrobialEffective against specific bacterial strains

Table 2: Comparison with Related Compounds

Compound NameStructure TypeNotable Activity
tert-butyl N-[1-(3-cyanopyridin-2-yl)piperidin-4-yl]carbamatePiperidine derivativeModerate anti-inflammatory
tert-butyl N-[1-(5-cyanopyridin-2-yl)piperidin-4-yl]carbamatePiperidine derivativeStronger neuroprotective effects

Case Studies

Recent research highlighted the compound's potential in various therapeutic areas:

  • Inflammation and Pain Management :
    • A study demonstrated that this compound significantly reduced pain responses in animal models by modulating cytokine levels, suggesting its application in chronic pain therapies.
  • Neurological Disorders :
    • In experiments involving neurodegenerative disease models, the compound exhibited protective effects on neuronal cells, indicating potential utility in conditions like Alzheimer's disease.

Q & A

Q. Key Considerations :

  • Monitor reaction progress using TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
  • Optimize stoichiometry to avoid overprotection of secondary amines.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridine), piperidine protons (δ 1.5–3.5 ppm), and tert-butyl groups (δ 1.4 ppm as a singlet) .
    • ¹³C NMR : Confirm carbamate carbonyl (δ ~155 ppm) and nitrile carbon (δ ~120 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • IR Spectroscopy : Detect carbamate C=O stretches (~1700 cm⁻¹) and nitrile groups (~2240 cm⁻¹) .

Advanced: How can researchers optimize the yield and purity of this compound during multi-step synthesis?

Methodological Answer:

  • Reaction Optimization :
    • Use anhydrous solvents (e.g., DCM) to prevent hydrolysis of intermediates.
    • Adjust temperature (0–25°C) during Boc protection to minimize side reactions .
  • Purification Strategies :
    • Employ gradient elution in chromatography to resolve Boc-protected vs. unprotected species.
    • Validate purity via HPLC (C18 column, acetonitrile/water mobile phase; >95% purity threshold) .
  • Yield Improvement :
    • Use excess Boc anhydride (1.2–1.5 eq.) and monitor pH to ensure complete reaction .

Advanced: What strategies are recommended for resolving contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Data Cross-Validation :
    • Compare experimental NMR shifts with computational predictions (e.g., DFT calculations) .
    • Analyze coupling constants in 2D NMR (COSY, HSQC) to confirm piperidine ring conformation .
  • Contamination Checks :
    • Run LC-MS to detect trace impurities (e.g., de-Boc byproducts) that may skew integration .
  • Case Study : If nitrile signals conflict, verify via IR or reactivity assays (e.g., conversion to amides) .

Advanced: How does the compound’s stereochemistry influence its reactivity and interaction with biological targets?

Methodological Answer:

  • Stereochemical Analysis :
    • Use chiral HPLC or X-ray crystallography (SHELX refinement ) to determine enantiopurity.
    • Compare activity of racemic vs. resolved forms in enzyme inhibition assays .
  • Biological Implications :
    • The piperidine ring’s chair conformation affects binding to targets (e.g., kinases or GPCRs).
    • Steric hindrance from the tert-butyl group may modulate selectivity in receptor-ligand interactions .

Advanced: What are the best practices for handling hygroscopicity or stability issues during storage?

Methodological Answer:

  • Storage Conditions :
    • Store under inert gas (Ar/N₂) at −20°C in amber vials to prevent photodegradation .
    • Use desiccants (silica gel) to mitigate hygroscopicity of the carbamate group .
  • Stability Testing :
    • Monitor decomposition via accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis .
    • For long-term storage, lyophilize and seal under vacuum if sensitive to hydrolysis .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate
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tert-butyl N-[1-(4-cyanopyridin-2-yl)piperidin-4-yl]carbamate

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